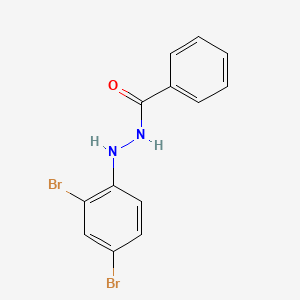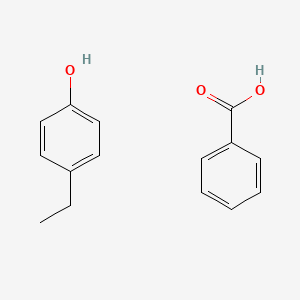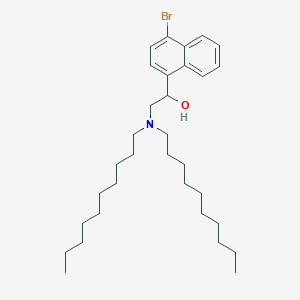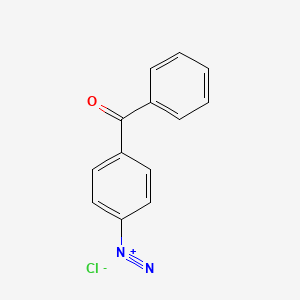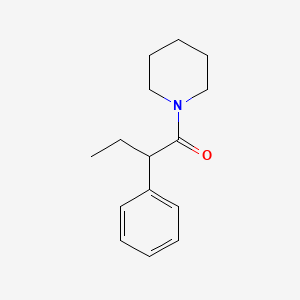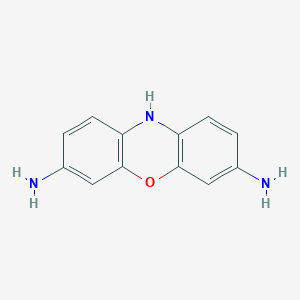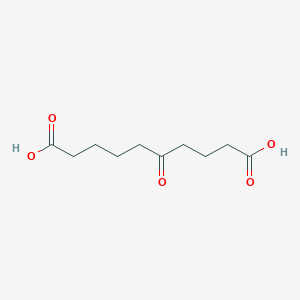
Decanedioic acid, 5-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanedioic acid, 5-oxo-, also known as sebacic acid, is a dicarboxylic acid with the chemical formula C10H16O5. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in various industrial applications, including the production of polymers, plasticizers, and lubricants.
準備方法
Synthetic Routes and Reaction Conditions
Decanedioic acid, 5-oxo-, can be synthesized through several methods. One common method involves the oxidative cleavage of ricinoleic acid, which is derived from castor oil. This process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions . Another method involves the catalytic oxidation of cyclodecanone using oxygen or air in the presence of a catalyst such as cobalt or manganese salts .
Industrial Production Methods
This process involves heating castor oil to high temperatures in the presence of a catalyst, resulting in the cleavage of the ricinoleic acid to form decanedioic acid, 5-oxo-, along with other byproducts such as octanol and glycerin .
化学反応の分析
Types of Reactions
Decanedioic acid, 5-oxo-, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex dicarboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: It can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Acid chlorides and amines are often used in substitution reactions to form esters and amides.
Major Products Formed
Oxidation: Higher dicarboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Esters and amides.
科学的研究の応用
Decanedioic acid, 5-oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polyamides and polyesters.
Biology: It is used in the synthesis of biodegradable polymers for drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of plasticizers, lubricants, and cosmetics.
作用機序
The mechanism of action of decanedioic acid, 5-oxo-, involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases and monooxygenases, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including the activation of signaling pathways and modulation of gene expression .
類似化合物との比較
Similar Compounds
Azelaic acid: Another dicarboxylic acid with similar properties and applications.
Adipic acid: A shorter-chain dicarboxylic acid used in the production of nylon and other polymers.
Suberic acid: A dicarboxylic acid with a similar structure but different chain length.
Uniqueness
Decanedioic acid, 5-oxo-, is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
特性
CAS番号 |
1468-33-3 |
|---|---|
分子式 |
C10H16O5 |
分子量 |
216.23 g/mol |
IUPAC名 |
5-oxodecanedioic acid |
InChI |
InChI=1S/C10H16O5/c11-8(5-3-7-10(14)15)4-1-2-6-9(12)13/h1-7H2,(H,12,13)(H,14,15) |
InChIキー |
UBRNODGTAQTKQF-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


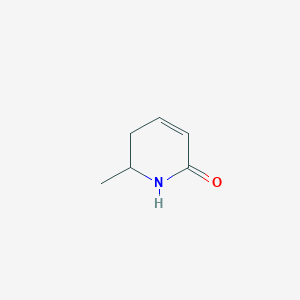
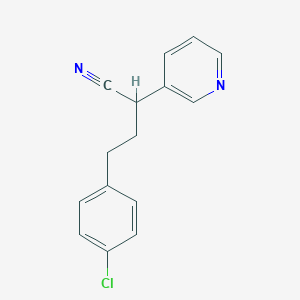
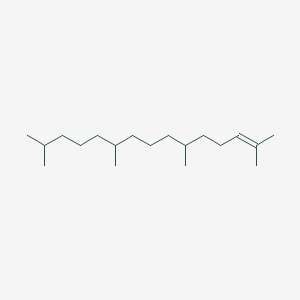

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
